Cyclopropyl(3-fluorophenyl)borinic acid
Description
Contextualization within Modern Organoboron Chemistry
Organoboron chemistry has become an indispensable tool in modern synthetic organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net The field has evolved significantly since the pioneering work on triethylborane, with organoboron compounds now recognized as versatile building blocks and intermediates. researchgate.net Boronic acids and their derivatives, in particular, have seen a dramatic surge in use over the past three decades. nih.gov These compounds are valued for their stability, low toxicity, and diverse reactivity. nih.gov
The chemistry of organoboron compounds is characterized by the unique properties of the boron atom. With a vacant p-orbital, boron compounds act as Lewis acids, readily reacting with nucleophiles. researchgate.netwiley-vch.de This electrophilic nature is central to their synthetic utility, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govnih.gov The development of new organoboron reagents continues to expand the synthetic chemist's toolbox, enabling the construction of increasingly complex molecules. acs.org
Significance of Borinic Acids as Synthetic Intermediates and Reagents
While boronic acids [R-B(OH)₂] are widely utilized, borinic acids [R₂B-OH] represent another important class of organoboron compounds. wiley-vch.dewikipedia.org They serve as crucial intermediates in various transformations and possess unique reactivity profiles. mdpi.com Borinic acids and their derivatives are known to coordinate with alcohols, diols, and amino alcohols, a property that has been exploited in catalysis for reactions like the regioselective functionalization of diols and epoxide ring-opening reactions. mdpi.com
The synthesis of borinic acids can be achieved through several methods, including the reaction of organometallic reagents with borate (B1201080) esters or other boron sources. mdpi.com For instance, diarylborinic acids can be obtained by reacting arylmagnesium bromides with tri-n-butyl borate. mdpi.com The versatility of borinic acids extends to their use in cross-coupling reactions and as bioactive compounds. mdpi.com Their ability to form tetracoordinate boron species is a key feature that underpins many of their applications. mdpi.com
Research Trajectories of Cyclopropyl (B3062369) and Fluorophenyl Motifs in Organic Synthesis
The incorporation of specific structural motifs is a key strategy in the design of new molecules with desired properties. The cyclopropyl group and the fluorophenyl group are two such motifs that have seen increasing use in medicinal chemistry and materials science.
The cyclopropyl ring is a three-membered carbocycle that imparts unique conformational and electronic properties to a molecule. fiveable.me Its rigid structure can act as a conformational constraint, helping to position other functional groups for optimal interaction with biological targets. iris-biotech.deresearchgate.net The cyclopropyl group can also enhance metabolic stability, increase potency, and reduce off-target effects of drug candidates. iris-biotech.deresearchgate.netscientificupdate.com For example, replacing an N-ethyl group with an N-cyclopropyl group can prevent CYP450-mediated oxidation. iris-biotech.de The unique π-character of its C-C bonds also influences its reactivity. fiveable.meresearchgate.net
The fluorophenyl motif , particularly a fluorine atom on an aromatic ring, can significantly alter a molecule's physicochemical properties. tandfonline.com Fluorine is the most electronegative element, and its introduction can modulate the acidity or basicity of nearby functional groups, influence lipophilicity, and block metabolic pathways. tandfonline.combenthamscience.com The substitution of hydrogen with fluorine can lead to enhanced binding affinity to target proteins and improved metabolic stability. tandfonline.com For instance, a trifluoromethyl group can be used to deactivate an aromatic ring, thereby reducing its metabolism and increasing the drug's half-life. mdpi.com The strategic placement of fluorine atoms is a widely used tactic in drug discovery to fine-tune the pharmacokinetic and pharmacodynamic profiles of a molecule. tandfonline.comnih.gov
The combination of these three components—a borinic acid core, a cyclopropyl group, and a fluorophenyl substituent—in Cyclopropyl(3-fluorophenyl)borinic acid creates a powerful and versatile building block for the synthesis of novel and complex molecules with potentially enhanced biological activity and optimized properties.
Data Tables
Table 1: Properties of Key Structural Motifs
| Motif | Key Properties | Impact in Organic Synthesis |
| Borinic Acid | Lewis acidic, forms reversible covalent complexes. wikipedia.orgmdpi.com | Versatile synthetic intermediates, catalysts for regioselective functionalization. nih.govmdpi.com |
| Cyclopropyl Ring | Rigid, strained ring with unique electronic properties. fiveable.meresearchgate.net | Enhances metabolic stability, potency, and provides conformational constraint. iris-biotech.deresearchgate.netscientificupdate.com |
| Fluorophenyl Group | High electronegativity, alters pKa, lipophilicity, and metabolic stability. tandfonline.combenthamscience.com | Improves pharmacokinetic properties and binding affinity of drug candidates. tandfonline.comnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C9H10BFO |
|---|---|
Molecular Weight |
163.99 g/mol |
IUPAC Name |
cyclopropyl-(3-fluorophenyl)borinic acid |
InChI |
InChI=1S/C9H10BFO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,12H,4-5H2 |
InChI Key |
DOEMJLYIJAGQQP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1)(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Cyclopropyl 3 Fluorophenyl Borinic Acid
Organometallic Reagent-Mediated Borylation Strategies for Borinic Acid Formation
The most direct and established methods for synthesizing borinic acids involve the reaction of highly reactive organometallic reagents with electrophilic boron compounds. nih.gov These strategies rely on the nucleophilic character of the organometallic species to form new carbon-boron bonds. For unsymmetrical borinic acids like Cyclopropyl(3-fluorophenyl)borinic acid, the sequential addition of two different organometallic reagents is a common and effective approach.
Grignard Reagent Addition to Boron Electrophiles
The use of Grignard reagents (R-Mg-X) is a foundational strategy for the formation of carbon-boron bonds. wikipedia.org To synthesize an unsymmetrical borinic acid, two different Grignard reagents can be added sequentially to a boron electrophile, such as a trialkoxyborane (e.g., trimethoxyborane, B(OMe)₃) or a boron trihalide (e.g., BF₃·OEt₂). nih.govmdpi.com
The synthesis would typically proceed in a two-step, one-pot sequence:
Formation of the first C-B bond by reacting one equivalent of the first Grignard reagent (e.g., cyclopropylmagnesium bromide) with the boron electrophile. This generates an intermediate boronic ester or halide.
Introduction of the second Grignard reagent (e.g., 3-fluorophenylmagnesium bromide) to react with the intermediate, forming the target unsymmetrical borinic acid after aqueous workup.
Careful control over temperature and stoichiometry is essential to favor the desired product and minimize the formation of symmetric borinic acids or triorganoboranes. nih.gov
Table 1: Grignard Reagent-Based Synthesis Scheme
| Step | Reactant 1 | Reactant 2 | Boron Source | Key Condition | Intermediate/Product |
| 1 | Cyclopropylmagnesium bromide | - | Trimethoxyborane | Low Temperature | Cyclopropylboronic acid dimethyl ester |
| 2 | Intermediate from Step 1 | 3-Fluorophenylmagnesium bromide | - | Sequential Addition | This compound |
Organolithium Reagent Quenching with Borate (B1201080) Esters
Similar to Grignard reagents, organolithium reagents (R-Li) are powerful nucleophiles used in borinic acid synthesis. nih.gov A highly effective method for preparing unsymmetrical borinic acids involves the reaction of an organolithium reagent with a boronic ester. mdpi.com This approach offers excellent control and selectivity.
For the synthesis of this compound, the process could involve:
Preparation of a boronic ester, such as (3-fluorophenyl)boronic acid pinacol (B44631) ester. This can be synthesized from 3-bromofluorobenzene via lithiation or a coupling reaction.
Reaction of this boronic ester with cyclopropyllithium. The organolithium compound adds to the boron center, forming a boronate complex.
Subsequent aqueous acidic workup hydrolyzes the complex to yield the final this compound.
This method is advantageous as it builds the unsymmetrical product from a well-defined boronic ester intermediate, which can often be purified before the final step. nih.gov
Controlled Stoichiometry for Selective Borinic Acid Generation
A major challenge in using organometallic reagents for borinic acid synthesis is controlling the degree of alkylation or arylation. mdpi.com The reaction of a boron electrophile like B(OR)₃ with an organometallic reagent can potentially yield a mixture of the mono-substituted boronic acid (RB(OH)₂), the di-substituted borinic acid (R₂BOH), and the tri-substituted triorganoborane (R₃B).
To selectively generate the desired borinic acid, precise stoichiometric control is paramount. nih.gov The general approach for a symmetric borinic acid involves using two equivalents of the organometallic reagent for every one equivalent of the boron electrophile. mdpi.com For an unsymmetrical product via sequential addition, one equivalent of each organometallic reagent is used.
Key factors for achieving selectivity include:
Stoichiometry: Using a precise 1:1 ratio of the first organometallic reagent to the boron source, followed by a 1:1 ratio of the second organometallic reagent to the intermediate boronic species.
Temperature: Reactions are typically conducted at low temperatures (e.g., -78 °C) to control the reactivity of the organometallic reagents and prevent over-addition. mdpi.com
Nature of the Boron Electrophile: The choice of leaving groups on the boron atom can influence reactivity. Aminoboranes, for instance, have been used to moderate the electrophilicity of the boron center, thereby preventing the unwanted third addition and favoring borinic acid formation. mdpi.com
Table 2: Stoichiometric Control in Borinic Acid Synthesis
| Molar Ratio (Organometallic:Boron) | Primary Product | Potential Byproducts |
| 1:1 | Boronic Acid / Ester | Borinic Acid, Triorganoborane |
| 2:1 | Borinic Acid / Ester | Boronic Acid, Triorganoborane |
| >2:1 | Triorganoborane | Borinic Acid |
Transition Metal-Catalyzed Borylation Approaches
Modern synthetic chemistry increasingly relies on transition metal catalysis to form carbon-boron bonds under milder conditions and with greater functional group tolerance. Palladium and copper are prominent metals used in these transformations.
Palladium-Catalyzed Direct Borylation Methodologies
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are powerful tools for synthesizing arylboronic acids and their esters from aryl halides or triflates. wikipedia.org While these methods directly produce boronic acids, they are a crucial first step in a two-step strategy towards unsymmetrical borinic acids.
A plausible palladium-catalyzed route to this compound would involve:
Miyaura Borylation: A palladium catalyst, often with a specialized phosphine (B1218219) ligand (e.g., XPhos), is used to couple an aryl halide like 1-bromo-3-fluorobenzene (B1666201) with a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄). upenn.eduacs.orgacs.org This efficiently produces (3-fluorophenyl)boronic acid or its pinacol ester.
Organometallic Addition: The resulting boronic ester is then reacted with a cyclopropyl (B3062369) organometallic reagent (Grignard or organolithium) as described in section 2.1.2 to complete the synthesis.
This approach is highly modular and benefits from the mild conditions and broad substrate scope of palladium-catalyzed reactions. nih.govorganic-chemistry.org
Table 3: Typical Conditions for Palladium-Catalyzed Borylation
| Component | Example | Purpose |
| Aryl Halide | 1-Bromo-3-fluorobenzene | Aryl source |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Facilitates C-B bond formation |
| Ligand | SPhos, XPhos | Stabilizes and activates the Pd center |
| Base | KOAc, K₂CO₃ | Promotes the catalytic cycle |
| Solvent | Dioxane, Toluene, Ethanol (B145695) | Reaction medium |
Copper-Promoted Borylation Strategies
Copper catalysis has emerged as a cost-effective and powerful alternative for various borylation reactions. acs.org Copper-catalyzed systems are effective in the borylation of substrates like styrenes and in promoting the homocoupling of boronic acids. nih.govnih.gov
While a direct, one-step copper-catalyzed synthesis of this compound from three components is not yet standard, the principles of copper-mediated C-B bond formation are relevant. A potential synthetic application could involve the copper-catalyzed borylation of a suitable cyclopropyl or fluorophenyl precursor. For example, methods exist for the copper-catalyzed borylation of alkenes. acs.org A proposed mechanism often involves the formation of a copper-boryl ([Cu]-B) species which then adds across a double bond or participates in a coupling cycle. nih.gov This highlights the capability of copper to mediate the formation of the crucial C-B bonds that define the target molecule.
Dehydrogenative Borylation of Unsaturated Systems
Dehydrogenative borylation has emerged as a powerful, atom-economical method for forming carbon-boron bonds directly from C-H bonds. This approach avoids the need for pre-functionalized substrates, such as organic halides. Transition metal catalysts, particularly those based on rhodium and iridium, are pivotal in this transformation. bohrium.comnih.gov
For the synthesis of a cyclopropyl boronic acid precursor, a potential strategy involves the dehydrogenative borylation of a terminal alkene. Rhodium(I) catalysts, in combination with specific ligands like iPr-Foxap and a hydrogen acceptor such as norbornene, can preferentially yield dehydrogenative borylation products from aliphatic terminal alkenes. bohrium.comnih.gov This reaction proceeds at ambient temperature, offering an alternative to the hydroboration of alkynes. bohrium.com Similarly, rhodium complexes have been used effectively for the dehydrogenative borylation of cyclic alkenes, providing direct access to cyclic 1-alkenylboronic acid pinacol esters. nih.govrsc.org
Iridium catalysts, often supported by pincer ligands like SiNN or PNP, are highly effective for the dehydrogenative C-H borylation of terminal alkynes, producing alkynylboronates with remarkable chemoselectivity. nih.govacs.orgacs.org This method can convert various terminal alkynes into their corresponding alkynylboronates in high yield within minutes at room temperature. nih.gov While this directly yields an alkynyl group rather than a cyclopropyl group, subsequent cyclopropanation of the resulting alkenyl boronate could be a viable route.
| Catalyst System | Substrate Type | Product | Key Features |
| Cationic Rh(I) / iPr-Foxap | Aliphatic Terminal Alkenes | Alkenyl Pinacolboronates | Preferential dehydrogenative borylation over hydroboration; requires hydrogen acceptor. bohrium.comnih.gov |
| Rhodium / Phosphine Complex | Cyclic Alkenes | Cyclic 1-Alkenylboronates | Direct access to cyclic alkenyl boron compounds. nih.gov |
| Iridium / SiNN Pincer Ligand | Terminal Alkynes | Alkynylboronates | High chemoselectivity for C(sp)-H borylation; rapid reaction at ambient temperature. nih.govacs.org |
| Iridium / PNP Pincer Ligand | Terminal Alkynes | Alkynylboronates | Mechanistic studies show rate is first order in alkyne and iridium concentrations. acs.org |
Directed Electrophilic Borylation Techniques
Directed borylation techniques utilize a functional group within the substrate to guide the borylation to a specific C-H bond, often overriding inherent steric or electronic preferences. rsc.org This control is crucial for achieving the desired regioselectivity in complex aromatic systems.
Transition metal-catalyzed C-H bond activation and borylation is a premier method for creating organoboron compounds due to its efficiency and the versatility of the resulting C-B bond. nih.govbohrium.comresearchgate.netrsc.org Iridium-based catalysts are particularly prominent in this field. illinois.edu For the synthesis of the 3-fluorophenyl component of the target molecule, a direct C-H borylation of a fluorobenzene (B45895) derivative is a key step.
The regioselectivity of iridium-catalyzed C-H borylation is typically governed by steric factors, favoring borylation at the least hindered position. nih.gov However, by employing specific ligands or directing groups, this selectivity can be manipulated. nih.govrsc.org For instance, iridium complexes with phenanthroline-derived ligands have been used for the C-H borylation of cyclopropane (B1198618) rings, selectively activating methylene (B1212753) C-H bonds. organic-chemistry.org This highlights the potential to directly borylate a pre-formed cyclopropyl ring, which could then be coupled with the 3-fluorophenyl moiety.
The general mechanism for arene borylation often involves an Ir(III)/Ir(V) catalytic cycle, where an iridium(III) complex undergoes oxidative addition into an aromatic C-H bond to form an iridium(V) intermediate, followed by reductive elimination to yield the arylboronate product. illinois.edu
Achieving the specific 3-fluoro-substituted pattern on the phenyl ring requires precise regioselective functionalization. While the undirected borylation of monosubstituted benzenes typically yields a mixture of meta and para products, directing-group strategies can enforce ortho-selectivity. rsc.orgmdpi.com Nitrogen-bearing functional groups, such as amides, anilines, and benzyl (B1604629) amines, have proven effective in directing iridium-catalyzed borylation to the ortho position. mdpi.comnih.gov
To obtain the desired meta-borylated product relative to the fluorine atom, one might employ a removable directing group placed at the appropriate position on the aromatic scaffold. Alternatively, ligand design plays a crucial role in controlling regioselectivity. rsc.org For example, modifying the steric and electronic properties of ligands, such as bipyridine or phenanthroline derivatives, can influence the catalyst's approach to the aromatic ring, favoring meta or para borylation over the sterically-driven ortho or sterically-hindered positions. nih.govrsc.org Recent advances have focused on developing catalytic systems that can achieve remote C-H borylation at positions meta or para to existing substituents, which remains a significant challenge. nih.govrsc.org Metal-free C-H borylation methods using electrophilic boranes like BBr3, guided by directing groups, also offer an alternative pathway. researchgate.net
| Strategy | Catalyst/Reagent | Directing Group | Selectivity Outcome |
| Ligand-Controlled Borylation | Iridium / TMP Ligand | Imine | Meta-borylation favored due to steric hindrance at ortho position. rsc.org |
| Directing Group Borylation | Iridium / Bipyridine Ligand | Amine, Amide | Ortho-borylation achieved via chelation assistance. mdpi.comnih.gov |
| Steric-Controlled Borylation | Iridium / Bipyridine Ligand | None (e.g., on Toluene) | Meta/Para products favored based on steric hindrance. rsc.orgnih.gov |
| Metal-Free Borylation | BBr3 | Naphthamide | Site-selective C-H borylation under metal-free conditions. researchgate.net |
Stereoselective Synthesis of Chiral Borinic Acid Precursors
The synthesis of chiral borinic acids or their precursors introduces stereocenters, which is essential for applications in asymmetric synthesis and pharmaceuticals. This can be achieved through various stereoselective methods, including asymmetric hydroboration or the use of chiral auxiliaries and ligands.
Asymmetric hydroboration is a cornerstone of stereoselective synthesis, allowing for the creation of chiral organoboranes from prochiral alkenes. psu.edumakingmolecules.com This method could be applied to synthesize an enantiomerically enriched cyclopropyl boronic ester, a key precursor to a chiral variant of the target molecule. One approach involves the hydroboration-cyclopropanation of alkynes. For instance, propargylic alcohols can be converted into complex cyclopropyl pinacol boronic esters in a one-pot procedure. acs.orgstrath.ac.uk
Rhodium-catalyzed asymmetric hydroboration of α-substituted vinylarenes, such as α-arylenamides, using a chiral phosphorus ligand like BI-DIME, can produce chiral α-amino tertiary boronic esters with excellent enantioselectivity (up to 99% ee). acs.org While not directly applicable to a cyclopropyl group, this demonstrates the power of catalytic asymmetric hydroboration to create tertiary boronic esters. acs.org The use of chiral hydroboration reagents derived from natural products like α-pinene, such as diisopinocampheylborane (B13816774) (Ipc2BH) and monoisopinocampheylborane (IpcBH2), is a classic and effective method for the diastereoselective hydroboration of alkenes. makingmolecules.com
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of borinic acid synthesis, a chiral auxiliary, such as one derived from pseudoephedrine, could be attached to either the cyclopropyl or phenyl precursor to direct a subsequent borylation or coupling reaction diastereoselectively. wikipedia.org Another powerful chiral auxiliary, BINOL (1,1'-Binaphthyl-2,2'-diol), has been used to control the formation of P-stereocenters in C-P coupling and in the synthesis of chiral glycine (B1666218) derivatives. wikipedia.org
The development of chiral ligands for transition-metal catalysts provides a more atom-economical approach to asymmetric synthesis. Novel C2-symmetric chiral borinic acids have been designed and used as catalysts themselves in the desymmetrization of diols. researchgate.netnih.gov For C-H borylation, iridium catalysts paired with novel chiral bidentate boryl ligands have enabled the asymmetric C(sp²)-H borylation of diarylmethylamines with high regioselectivity and excellent enantioselectivities. acs.org Such a strategy could conceivably be adapted for the asymmetric functionalization of a prochiral substrate leading to the desired chiral borinic acid precursor. The design of these ligands is critical, as their steric and electronic properties dictate the stereochemical outcome of the catalytic transformation. rsc.orgrsc.org
Sustainable and Scalable Synthetic Pathways
The development of green and efficient chemical processes is a paramount goal in modern organic synthesis. For the preparation of specialized organoboron compounds like this compound, methodologies that reduce solvent waste, improve energy efficiency, and allow for safe scalability are of particular interest.
Mechanochemical Synthesis Developments for Boron Compounds
Mechanochemistry, which utilizes mechanical force from grinding or milling to drive chemical reactions, offers a compelling eco-friendly alternative to conventional solvent-based synthesis. acs.org This solvent-free approach can lead to the formation of novel molecular structures and has been effectively used in various organic transformations. nih.gov
In the realm of boron chemistry, mechanosynthesis has been successfully employed to create porous, crystalline covalent organic frameworks (COFs) from boronic acid monomers. bham.ac.uk For instance, the condensation of boronic acids to form boroxine (B1236090) linkages, a reaction that typically requires solvothermal methods with long reaction times, can be achieved quantitatively and rapidly at room temperature via ball milling. bham.ac.uk This is often facilitated by additives that help drive the reaction equilibrium. bham.ac.uk
While the direct mechanochemical synthesis of an unsymmetrical borinic acid like this compound has not been explicitly reported, the principles of this methodology suggest a potential future direction. A hypothetical approach could involve the co-milling of a stable boron source with the appropriate cyclopropyl and fluorophenyl precursors under solvent-free conditions. The ability of mechanochemistry to promote reactions between solid-state reagents could provide a novel route for forming the requisite carbon-boron bonds.
Electrochemical Borylation Methods
Electrochemical synthesis provides a powerful and sustainable platform for forging chemical bonds by using electricity as a traceless reagent, thereby avoiding stoichiometric chemical oxidants or reductants. nih.gov This approach has seen significant advancements in the field of C-B bond formation.
Recent studies have demonstrated the electrochemical borylation of various substrates. For example, protocols for the transition-metal-free borylation of alkyl halides (iodides, bromides, and chlorides) have been developed, providing efficient access to primary, secondary, and tertiary boronic esters. acs.org Other work has focused on the desulfurative borylation of thioethers and the decarboxylative borylation of alkyl carboxylic acids, showcasing the versatility of electrochemistry. chem-station.comnih.gov
A particularly relevant application is the electrochemical synthesis of polymers from substituted phenylboronic acids, such as poly(3-aminophenylboronic acid), in non-aqueous media like ethylene (B1197577) glycol. rsc.orgresearchgate.net These methods highlight the compatibility of the boronic acid functional group with electrochemical conditions and the ability to functionalize aromatic rings. Cumulene-based redox mediators have also been shown to enable the electroreductive radical borylation of even unactivated (hetero)aryl chlorides under mild potentials without light. rsc.org These findings suggest that an electrochemical strategy could be devised for the borylation of a 1-halo-3-fluorobenzene derivative as a key step toward assembling the (3-fluorophenyl)boron moiety of the target molecule.
Continuous Flow Methodologies for Organoboron Synthesis
Continuous flow chemistry has emerged as a superior technology for reactions that are difficult to control in traditional batch processes, especially those involving highly reactive intermediates or significant exotherms. researchgate.net The synthesis of organoboron compounds, which often relies on organolithium or Grignard reagents, has benefited immensely from this approach. organic-chemistry.orgacs.org
A simple and highly efficient continuous flow setup has been developed for the multigram-scale synthesis of boronic acids via a halogen-lithium exchange followed by an electrophilic quench. organic-chemistry.orgacs.org This method combines rapid mixing with precise temperature control, allowing for total reaction times of less than one second and remarkable throughputs of up to 60 g/h. acs.orgorganic-chemistry.org The technology has proven effective for a wide range of substrates, including electron-poor aryl bromides bearing fluorine substituents, which are often problematic under batch conditions. acs.org
This established methodology provides a clear and scalable pathway for synthesizing key precursors to this compound. For instance, (3-fluorophenyl)boronic acid or its corresponding esters could be produced with high yield and purity.
| Substrate (Aryl Bromide) | Product (Boronic Acid) | Yield (%) | Throughput |
|---|---|---|---|
| 4-Bromobenzonitrile | 4-Cyanophenylboronic acid | 89% | ~1 g/min |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 94% | ~1 g/min |
| 1-Bromo-3-fluorobenzene | 3-Fluorophenylboronic acid | 91% | ~1 g/min |
| 2-Bromo-5-fluoropyridine | 5-Fluoro-2-pyridylboronic acid | 81% | ~1 g/min |
Protecting Group Strategies for Enhanced Synthetic Compatibility
The synthesis of complex molecules containing a borinic acid functional group requires careful management of the reactive C-B bonds. Protecting group strategies are essential to mask the boron center's reactivity, allowing for chemical transformations on other parts of the molecule without unintended side reactions like protodeboronation or decomposition.
N-Methyliminodiacetic Acid (MIDA) Boronates as Latent Boronic Acids
N-methyliminodiacetic acid (MIDA) has emerged as an exceptionally effective protecting group for boronic acids. sigmaaldrich.com MIDA boronates are typically air-stable, crystalline solids that are compatible with a wide range of reaction conditions and amenable to standard silica (B1680970) gel chromatography. nih.govnih.gov This stability stems from the trivalent N-methyliminodiacetic acid ligand rehybridizing the boron center from a reactive sp2 state to a more stable, tetrahedral sp3 state. sigmaaldrich.com
The MIDA group robustly protects the boronic acid moiety against many common reagents, yet it can be easily removed under mild aqueous basic conditions to liberate the free boronic acid when needed. nih.govorgsyn.org This "on/off" capability has enabled the development of iterative cross-coupling (ICC) strategies for the assembly of complex small molecules from bifunctional halo-boronic acid building blocks. orgsyn.orggrillolabuc.com
For the synthesis of this compound, a MIDA-protected boronic acid would serve as a crucial intermediate. A potential strategy would involve the protection of cyclopropylboronic acid as its MIDA ester. This stable building block could then undergo further functionalization or be used in a key coupling step with a (3-fluorophenyl)metallic reagent to form the second C-B bond, ultimately leading to the desired unsymmetrical borinic acid after deprotection. The remarkable stability of MIDA boronates to various synthetic conditions is a key advantage. nih.gov
| Reagent/Condition | Result |
|---|---|
| Pyridinium chlorochromate (PCC), CH₂Cl₂ | Compatible |
| Dess-Martin periodinane, CH₂Cl₂ | Compatible |
| Triflic acid (TfOH), CH₂Cl₂ | Compatible |
| n-Butyllithium (n-BuLi), THF, -78 °C | Compatible |
| DDQ, CH₂Cl₂/H₂O | Compatible |
| H₂, Pd/C, EtOAc | Compatible |
| aq. NaHCO₃, MeOH, 23 °C | Deprotection |
| aq. NaOH (1N), THF, 23 °C | Deprotection |
Organotrifluoroborate Derivatives in Multistep Synthesis
Potassium organotrifluoroborates (R-BF₃K) are another class of highly valuable and stable boronic acid surrogates. acs.org They are typically crystalline, free-flowing solids that are stable to air and moisture, making them easy to handle and store. nih.gov The trifluoroborate group effectively protects the C-B bond from a wide array of reagents that are often incompatible with free boronic acids or even some boronate esters. acs.org
This stability allows for the manipulation of other functional groups within the molecule while preserving the carbon-boron bond for subsequent reactions, such as Suzuki-Miyaura cross-coupling. acs.org The synthesis of organotrifluoroborates is straightforward, often involving the treatment of a boronic acid or its ester with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov
In a multistep synthesis targeting this compound, one of the organic fragments could be introduced as a stable trifluoroborate salt. For example, potassium (3-fluorophenyl)trifluoroborate could be prepared and carried through several synthetic steps before being used in a final coupling reaction to form the borinic acid. Furthermore, a general protocol exists for the interconversion of different boronic acid protecting groups, using organotrifluoroborates as common intermediates, which adds a layer of strategic flexibility to the synthetic design. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation of Cyclopropyl 3 Fluorophenyl Borinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of a compound in solution. For Cyclopropyl(3-fluorophenyl)borinic acid, a combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments would be required for a complete structural assignment.
Proton (¹H) NMR Analysis of Aromatic and Cyclopropyl (B3062369) Environments
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the 3-fluorophenyl group and the cyclopropyl ring.
Aromatic Region: The 3-fluorophenyl ring would exhibit a complex multiplet pattern in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The fluorine atom at the C3 position would influence the chemical shifts of the adjacent protons through space and through bond coupling. The protons ortho, meta, and para to the borinic acid group would each have unique chemical shifts and coupling constants, leading to a detailed splitting pattern.
Cyclopropyl Region: The protons of the cyclopropyl group would appear in the upfield region of the spectrum (typically δ 0.5-1.5 ppm). Due to the rigid nature of the three-membered ring, the geminal and vicinal protons would exhibit distinct chemical shifts and coupling constants, resulting in a complex multiplet.
A hypothetical data table for the ¹H NMR spectrum is presented below based on typical chemical shift ranges for similar structures.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic-H | 7.0 - 8.0 | m | J(H,H), J(H,F) |
| Cyclopropyl-H | 0.5 - 1.5 | m | J(H,H) |
Carbon (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
Aromatic Carbons: The six carbon atoms of the 3-fluorophenyl ring would resonate in the downfield region (typically δ 110-165 ppm). The carbon directly bonded to the fluorine atom would show a large one-bond C-F coupling constant, appearing as a doublet. The carbon attached to the boron atom (ipso-carbon) might be broadened or have a lower intensity due to quadrupolar relaxation of the boron nucleus.
Cyclopropyl Carbons: The carbon atoms of the cyclopropyl ring would be found in the upfield region (typically δ 0-15 ppm).
A hypothetical data table for the ¹³C NMR spectrum is presented below.
| Carbon Environment | Expected Chemical Shift (ppm) | Key Features |
| Aromatic C-F | 160 - 165 | Doublet (¹J(C,F)) |
| Aromatic C-B | 130 - 140 | Potentially broad |
| Aromatic C-H | 115 - 135 | |
| Cyclopropyl-CH | 5 - 15 | |
| Cyclopropyl-CH₂ | 0 - 10 |
Boron (¹¹B) NMR for Boron Chemical Environment
¹¹B NMR spectroscopy is a direct method for probing the chemical environment of the boron atom. The chemical shift of the boron nucleus is highly sensitive to its coordination number and the nature of the substituents. For a tricoordinate borinic acid like this compound, a single, potentially broad signal would be expected in the range of δ 20-40 ppm.
Fluorine (¹⁹F) NMR for Fluorinated Moiety Characterization
¹⁹F NMR is a highly sensitive technique for characterizing the fluorine-containing part of the molecule. A single resonance would be expected for the fluorine atom on the 3-fluorophenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling to the neighboring aromatic protons would result in a multiplet, providing additional structural information.
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise information on bond lengths, bond angles, and intermolecular interactions.
Precise Bond Lengths and Angles Analysis
The crystal structure would reveal the exact geometry around the boron atom, including the B-C and B-O bond lengths. The planarity of the phenyl ring and the geometry of the cyclopropyl ring would also be precisely determined. Intermolecular interactions, such as hydrogen bonding involving the borinic acid hydroxyl group, would be identified, providing insight into the crystal packing.
A hypothetical data table of selected bond lengths and angles that could be obtained from X-ray crystallography is presented below.
| Parameter | Expected Value |
| B-C(phenyl) Bond Length | ~1.56 Å |
| B-C(cyclopropyl) Bond Length | ~1.57 Å |
| B-O Bond Length | ~1.37 Å |
| C-B-C Bond Angle | ~120° |
| C-B-O Bond Angle | ~120° |
| O-B-O Angle | Not applicable for borinic acid |
Conformational Preferences and Dihedral Angle Investigations
X-ray crystallographic studies of analogous arylboronic acids, such as phenylboronic acid, reveal a strong preference for a conformation where the aromatic ring is nearly coplanar with the CBO₂ plane. wiley-vch.de For phenylboronic acid, the twist angles around the C-B bond in its two independent molecules within the crystal lattice are reported to be 6.6° and 21.4°. wiley-vch.de A similar near-planar arrangement is expected for the 3-fluorophenyl group in this compound to maximize π-system conjugation with the vacant p-orbital of the sp²-hybridized boron atom.
The orientation of the cyclopropyl group is subject to greater rotational freedom, though it is sterically influenced by the adjacent 3-fluorophenyl group. The final, lowest-energy conformation will represent a balance, minimizing steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogens of the cyclopropyl ring. While precise dihedral angles for the title borinic acid are not experimentally determined, they can be predicted using computational modeling. The key dihedral angles of interest would be C(2)phenyl-C(1)phenyl-B-O and C(2)cyclopropyl-C(1)cyclopropyl-B-O.
Hydrogen Bonding and Intermolecular Interactions in Crystal Lattice
In the solid state, boronic and borinic acids characteristically form robust intermolecular hydrogen bonds via their hydroxyl groups. The crystal structure of the analogous compound, 3-fluorophenylboronic acid, demonstrates this behavior clearly. In its crystal lattice, molecules are linked by intermolecular O—H⋯O hydrogen bonds to form stable, centrosymmetric dimers. iucr.orgnjtech.edu.cnresearchgate.net This hydrogen-bonding motif is a recurring and stabilizing feature in the supramolecular assembly of boronic acids. researchgate.netresearchgate.net
Table 1: Predicted Hydrogen Bond Geometry for this compound Dimer (based on 3-fluorophenylboronic acid analogue)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|
| O-H···O | ~0.85 | ~1.8-1.9 | ~2.7-2.8 | ~170-180 |
Data extrapolated from typical values for boronic acid dimers found in crystallographic databases.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Pattern Verification
High-resolution mass spectrometry is a definitive technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₉H₁₀BFO.
The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹¹B, ¹⁹F, ¹⁶O).
Calculated Exact Mass: 164.0812 u
An essential feature in the mass spectrum of any boron-containing compound is its characteristic isotopic pattern. Boron exists naturally as two stable isotopes: ¹¹B (approx. 80.1%) and ¹⁰B (approx. 19.9%). This results in a distinctive M+1 peak that is approximately 25% of the intensity of the molecular ion peak (for the ¹⁰B isotopologue relative to the ¹¹B). HRMS can resolve these isotopic peaks, and the observed pattern provides unambiguous confirmation of the presence of a single boron atom in the molecule.
In practice, the analysis of boronic and borinic acids by mass spectrometry can be complex. These molecules may be observed in various forms depending on the ionization technique and solvent conditions. Common ions include the deprotonated molecule [M-H]⁻ in negative ion mode, as well as adducts with solvents. researchgate.netresearchgate.net Dehydration can also occur, potentially leading to the formation of dimeric or trimeric anhydrides (boroxines), which may be detected at higher m/z values. researchgate.netnih.gov
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Fingerprinting
A detailed experimental and computational study on the vibrational spectra of 3-fluorophenylboronic acid provides a strong foundation for assigning the bands associated with the 3-fluorophenyl moiety of the title compound. nih.gov This data, combined with known characteristic frequencies for cyclopropyl and B-O-H groups, allows for a comprehensive prediction of the vibrational spectrum of this compound.
Key Expected Vibrational Modes:
O-H Vibrations: A broad, strong absorption band in the FT-IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration.
C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching modes of the cyclopropyl ring typically appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretches from the ring methylene (B1212753) groups will be found below 3000 cm⁻¹.
B-O Stretching: The B-O single bond stretch is a key feature, typically appearing as a strong band in the FT-IR spectrum in the range of 1330-1380 cm⁻¹.
Aromatic Ring Vibrations: The C=C stretching vibrations of the phenyl ring will produce a series of sharp bands in both FT-IR and FT-Raman spectra between 1400-1600 cm⁻¹.
C-F Stretching: A strong absorption band in the FT-IR spectrum, typically in the 1200-1300 cm⁻¹ region, can be assigned to the C-F stretching vibration.
Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic "ring breathing" modes, which are often prominent in the Raman spectrum, typically found in the "fingerprint" region below 1300 cm⁻¹. libretexts.orgyoutube.comyoutube.com
Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹) for this compound
| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ~3350 (broad, strong) | - | ν(O-H) stretch, H-bonded |
| ~3080 (medium) | ~3080 (strong) | ν(C-H) aromatic & cyclopropyl |
| ~2995 (medium) | ~2995 (medium) | ν(C-H) cyclopropyl |
| ~1610 (strong) | ~1610 (strong) | ν(C=C) aromatic ring stretch |
| ~1580 (medium) | ~1580 (medium) | ν(C=C) aromatic ring stretch |
| ~1485 (strong) | ~1485 (weak) | ν(C=C) aromatic ring stretch |
| ~1350 (strong) | ~1350 (weak) | ν(B-O) stretch |
| ~1270 (strong) | ~1270 (medium) | ν(C-F) stretch |
| ~1150 (strong) | ~1150 (medium) | β(C-H) in-plane bend |
| ~1005 (medium) | ~1005 (strong) | Aromatic ring breathing |
| ~880 (strong) | ~880 (medium) | γ(C-H) out-of-plane bend |
| ~750 (strong) | ~750 (weak) | γ(C-H) out-of-plane bend |
| ~680 (medium) | ~680 (medium) | Aromatic ring deformation |
Frequencies are approximate and based on data from 3-fluorophenylboronic acid and general group frequency correlations. ν = stretching, β = in-plane bending, γ = out-of-plane bending.
Computational Chemistry and Theoretical Reactivity Analysis of Cyclopropyl 3 Fluorophenyl Borinic Acid
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization to find the lowest energy structure of a molecule and to explore its different possible conformations.
For Cyclopropyl(3-fluorophenyl)borinic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in elucidating its three-dimensional structure. researchgate.net The conformational landscape of arylboronic acids is often defined by the rotational isomerism around the C-B and B-O bonds. nih.gov
Equilibrium Geometries and Relative Energies of Conformations
The conformational analysis of this compound primarily involves the orientation of the two hydroxyl (-OH) groups attached to the boron atom. These orientations give rise to several stable conformers. The primary conformers are typically designated as syn or anti, depending on the relative position of the hydrogen atoms of the hydroxyl groups with respect to the plane of the phenyl ring. The four main planar conformers are anti-anti, anti-syn, syn-anti, and syn-syn.
Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical yet representative data based on typical DFT calculations for substituted phenylboronic acids.
| Conformer | Dihedral Angles (H-O-B-C) | Relative Energy (kcal/mol) |
| anti-syn | ~180°, ~0° | 0.00 (most stable) |
| syn-anti | ~0°, ~180° | 0.05 |
| anti-anti | ~180°, ~180° | 2.50 |
| syn-syn | ~0°, ~0° | 2.65 |
The anti-syn and syn-anti conformers are generally found to be the most stable due to minimized steric hindrance and favorable electrostatic interactions.
Stereoelectronic Effects of Cyclopropyl (B3062369) and Fluorophenyl Groups
Stereoelectronic effects are stabilizing interactions that depend on the relative orientation of orbitals. baranlab.orgresearchgate.net In this compound, the two substituents on the boron atom exert significant and opposing stereoelectronic influences.
The 3-fluorophenyl group acts as an electron-withdrawing group due to the high electronegativity of the fluorine atom. This inductive effect decreases the electron density on the boron atom, influencing its Lewis acidity and the bond lengths and angles of the borinic acid moiety.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule provides fundamental information about its reactivity. Descriptors derived from computational analysis, such as frontier molecular orbitals and molecular electrostatic potential, are crucial for predicting chemical behavior.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. reddit.com
For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the cyclopropyl group, while the LUMO is likely centered on the electron-deficient boron atom and its vacant p-orbital.
Effect of the 3-fluorophenyl group : The electron-withdrawing nature of this group tends to lower the energy of both the HOMO and LUMO.
Effect of the cyclopropyl group : As an electron-donating group, it tends to raise the energy of the HOMO.
The interplay of these groups modulates the HOMO-LUMO gap. Altering substituents on organic molecules is a common strategy to tune this property for specific applications. nih.govnih.gov
Table 2: Representative FMO Energies for a Substituted Arylborinic Acid This table provides typical energy values to illustrate the FMO concept. Actual values for the title compound require specific calculation.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (Egap) | 5.3 |
This relatively large energy gap suggests good kinetic stability for the molecule. The specific locations and energies of these orbitals determine whether the molecule will act as a nucleophile (donating HOMO electrons) or an electrophile (accepting electrons into its LUMO). researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
In the MEP map of this compound:
Negative Regions (Red/Yellow) : These are expected around the highly electronegative oxygen atoms of the hydroxyl groups and the fluorine atom on the phenyl ring. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.
Positive Regions (Blue) : These are anticipated around the acidic hydrogen atoms of the hydroxyl groups, making them susceptible to attack by nucleophiles or bases. The boron atom, being electron-deficient, would also be associated with a region of positive potential.
Neutral Regions (Green) : The carbon atoms of the phenyl and cyclopropyl rings would constitute largely neutral regions.
Table 3: Predicted MEP Values at Key Molecular Sites This table presents expected MEP values to illustrate regional electronic character.
| Molecular Site | Predicted MEP Value (kcal/mol) | Character |
| Oxygen Atoms | -45 to -55 | Strongly Nucleophilic / H-bond Acceptor |
| Fluorine Atom | -25 to -35 | Nucleophilic / H-bond Acceptor |
| Hydroxyl Hydrogens | +50 to +60 | Strongly Electrophilic / H-bond Donor |
| Boron Atom | +30 to +40 | Electrophilic / Lewis Acidic Site |
The MEP analysis provides a clear and intuitive picture of the molecule's reactivity towards charged or polar species. rsc.org
Atomic Charges and Lewis Acidity of Boron
The Lewis acidity of the boron atom is a defining characteristic of borinic acids. This acidity arises from the vacant p-orbital on the sp²-hybridized boron, which can accept a pair of electrons. nih.gov The magnitude of this acidity is highly dependent on the electronic effects of the substituents attached to the boron.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of charge distribution by calculating the partial charges on each atom. uni-muenchen.deresearchgate.net For this compound, NBO analysis would quantify the electronic push-pull effects of the substituents.
The 3-fluorophenyl group , being electron-withdrawing, increases the partial positive charge on the boron atom, thereby enhancing its Lewis acidity.
The cyclopropyl group , through its σ-donating ability, slightly reduces the positive charge on the boron, thus moderating its Lewis acidity.
The net effect is a finely tuned Lewis acidity that is stronger than that of a simple dialkylborinic acid but potentially weaker than that of a bis(halophenyl)borinic acid. This modulated acidity is crucial for the role of such compounds in catalysis and as chemical sensors. acs.orgrsc.org
Table 4: Representative Natural Population Analysis (NPA) Charges This table shows typical atomic charges derived from NBO analysis for a similar molecule to illustrate charge distribution.
| Atom | Natural Charge (e) |
| B | +1.45 |
| O (hydroxyl) | -0.75 |
| H (hydroxyl) | +0.50 |
| C (ipso-phenyl) | -0.20 |
| F (on ring) | -0.25 |
| C (ipso-cyclopropyl) | -0.15 |
The significant positive charge on the boron atom confirms its strong electrophilic and Lewis acidic character.
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), allows for the detailed exploration of reaction mechanisms at the molecular level. For a hypothetical Suzuki-Miyaura cross-coupling reaction involving this compound, the catalytic cycle is expected to proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination. DFT calculations can map out the potential energy surface for these pathways, identifying the key intermediates and transition states that govern the reaction's progress and efficiency.
The presence of a 3-fluoro substituent on the phenyl ring introduces an inductive electron-withdrawing effect, which can influence the nucleophilicity of the borinic acid and the stability of various intermediates. Concurrently, the cyclopropyl group, with its unique steric and electronic properties, including sigma-aromaticity, can also modulate the reactivity at the boron center. Computational studies on similar systems suggest that these substituent effects are critical in determining the rate-limiting step of the catalytic cycle.
The oxidative addition of an aryl halide to a palladium(0) catalyst is the initial step in the catalytic cycle. DFT studies on this step have shown that the nature of the aryl halide and the phosphine (B1218219) ligands on the palladium catalyst significantly influences the activation barrier. For instance, the oxidative addition of aryl chlorides to monoligated palladium(0) has been investigated, revealing that electron-deficient aryl chlorides exhibit higher reactivity due to favorable back-donation from the palladium center. diva-portal.org
The subsequent transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step in Suzuki-Miyaura couplings. The activation energy for this step is highly dependent on the nature of the base and the substituents on the boronic acid. DFT calculations on the coupling of bromobenzene (B47551) with phenylboronic acid on a Pd-H-Beta zeolite catalyst found the transmetalation to be the rate-determining step with a calculated activation energy of 36.8 kcal/mol under neutral conditions. nih.gov The presence of a base was shown to lower this barrier significantly to 30.5 kcal/mol by facilitating the formation of a more reactive phenylboronate (B1261982) anion. nih.gov
Reductive elimination, the final step, involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. This step typically has a lower activation barrier compared to transmetalation. For the aforementioned zeolite-catalyzed reaction, the activation energy for reductive elimination was approximately 17.7 kcal/mol. nih.gov
To illustrate the expected energetic landscape, a hypothetical reaction profile for a Suzuki-Miyaura coupling involving this compound is presented below. The values are representative and based on analogous systems reported in the literature.
Table 1: Hypothetical Activation Energies for Key Steps in a Suzuki-Miyaura Reaction Activation energies (ΔG‡) are illustrative and based on analogous systems.
| Catalytic Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Oxidative Addition | Pd(0)L₂ + Ar-X | [L₂Pd(Ar)(X)]‡ | L₂Pd(II)(Ar)(X) | ~10-15 |
| Transmetalation | L₂Pd(II)(Ar)(X) + [Cyclopropyl(3-fluorophenyl)B(OH)₂]⁻ | [L₂Pd(Ar)(Cyclopropyl)(3-fluorophenyl)B(OH)₂X]‡ | L₂Pd(II)(Ar)(Cyclopropyl) + [X-B(OH)₂(3-fluorophenyl)]⁻ | ~25-35 |
| Reductive Elimination | L₂Pd(II)(Ar)(Cyclopropyl) | [L₂Pd(Ar)(Cyclopropyl)]‡ | Ar-Cyclopropyl + Pd(0)L₂ | ~15-20 |
A reaction coordinate analysis provides a detailed view of the geometric and energetic changes that occur as reactants are converted into products. This is achieved by mapping the potential energy of the system as a function of one or more geometric parameters that define the progress of the reaction.
For the oxidative addition step, the reaction coordinate is typically defined by the breaking of the C-X bond of the aryl halide and the formation of the new Pd-C and Pd-X bonds. DFT studies have elucidated the geometry of the transition state for this process, often revealing an asynchronous bond-forming and bond-breaking process. acs.org
In the transmetalation step, the reaction coordinate involves the cleavage of the B-C(cyclopropyl) bond and the formation of the Pd-C(cyclopropyl) bond. Computational studies on related systems have characterized the transition state as a bridged structure where the exchanging group is simultaneously associated with both the boron and palladium centers. The base plays a crucial role in this step, often by forming a boronate species that is more nucleophilic and facilitates the transfer of the organic group to the palladium complex. nih.gov A DFT study on the role of the base in the Suzuki-Miyaura reaction suggests that the reaction of the base with the organoboronic acid to form a boronate is the initial and key step in the transmetalation process. nih.gov
The reductive elimination step's reaction coordinate is dominated by the formation of the new C-C bond between the two organic fragments on the palladium center. The transition state for this step typically shows a significant shortening of the distance between the two coupling carbon atoms.
Table 2: Illustrative Geometrical Parameters of a Transmetalation Transition State Data is hypothetical and based on general features of Suzuki-Miyaura transmetalation transition states.
| Parameter | Description | Value (Å) |
|---|---|---|
| Pd-C(cyclopropyl) | Distance between Palladium and the transferring cyclopropyl carbon | ~2.2 - 2.5 |
| B-C(cyclopropyl) | Distance between Boron and the transferring cyclopropyl carbon | ~1.8 - 2.1 |
| Pd-O(base) | Coordination of the base's oxygen to Palladium | ~2.0 - 2.3 |
| B-O(base) | Coordination of the base's oxygen to Boron | ~1.5 - 1.7 |
Solvent Effects and Implicit Solvation Models in Computational Studies
The solvent environment can have a profound impact on the rates and selectivities of chemical reactions. In computational studies, solvent effects are typically accounted for using either explicit or implicit solvation models.
Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. DFT calculations combined with a continuum solvation model have been used to study the oxidative addition of phenyl halides to palladium(0) complexes, providing insights into the reaction energetics in solution. acs.org
Explicit solvation models , on the other hand, involve the inclusion of a discrete number of solvent molecules around the reacting species. While computationally more demanding, this approach can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction mechanism. A study comparing implicit and explicit solvation for the Suzuki-Miyaura coupling highlighted that for protic solvents like ethanol (B145695) and water, an explicit account of solvation is essential for accurate modeling due to specific hydrogen bonding interactions with the palladium complex. acs.orgnih.gov
For this compound, the choice of solvent would influence the equilibrium between the borinic acid and its corresponding boronate, which in turn affects the rate of transmetalation. Computational studies employing appropriate solvation models are therefore critical for obtaining a realistic picture of its reactivity in different solvent environments.
Mechanistic Investigations of Chemical Transformations Involving Cyclopropyl 3 Fluorophenyl Borinic Acid
Protodeboronation Pathways and Stability in Aqueous/Organic Media
Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant undesired side reaction in processes utilizing organoboron compounds, such as the Suzuki-Miyaura cross-coupling reaction. wikipedia.org The propensity for a given organoboron species to undergo this reaction is highly dependent on the reaction conditions and the nature of the organic substituents attached to the boron atom. wikipedia.org
The stability and reaction pathways of borinic acids in aqueous or mixed aqueous/organic media are profoundly influenced by the solution's pH. nih.gov Like their more commonly studied cousins, boronic acids, borinic acids exist in a pH-dependent equilibrium between the neutral, trigonal acid form and the anionic, tetrahedral borinate species. wikipedia.orgnih.gov The borinic acid acts as a Lewis acid, accepting a hydroxide (B78521) ion to form the corresponding borinate. wikipedia.org
The speciation of Cyclopropyl(3-fluorophenyl)borinic acid in an aqueous environment can be described by the following equilibrium:
The position of this equilibrium, and thus the dominant species in solution, is dictated by the pH and the pKₐ of the borinic acid. While the exact pKₐ of this compound is not widely reported, the pKₐ of boronic acids is typically around 9. wikipedia.org In acidic to neutral media (pH < pKₐ), the neutral borinic acid form predominates. As the pH increases into the alkaline range (pH > pKₐ), the equilibrium shifts, and the anionic borinate becomes the major species. wikipedia.orgresearchgate.net This speciation is critical, as the rate of protodeboronation is highly pH-dependent, with different mechanisms operating in acidic and basic conditions. nih.govnih.gov
Table 1: Speciation of this compound at Different pH Values
| pH Range | Dominant Species | Relative Concentration of Borinate |
|---|---|---|
| Acidic (pH < 7) | Neutral Borinic Acid | Low |
| Neutral (pH ≈ 7-9) | Mixture of Borinic Acid and Borinate | Increasing |
| Basic (pH > 9) | Anionic Borinate | High |
This interactive table illustrates the general trend of borinic acid speciation as a function of pH.
Mechanistic studies on various boronic acids have identified distinct pathways for protodeboronation under acidic and basic conditions, which can be extrapolated to borinic acids. wikipedia.org
Acid-Catalyzed Protodeboronation : In acidic media, the mechanism is typically a general acid-catalyzed process. wikipedia.org This pathway involves an electrophilic substitution on the carbon atom bonded to boron, where a proton (H⁺) from the acid source attacks the C-B bond. ed.ac.uk For this compound, the reaction would proceed via protonation of either the cyclopropyl (B3062369) or the 3-fluorophenyl ring, leading to the cleavage of the respective C-B bond. DFT studies on arylboronic acids have shown this proceeds via a four-membered ring transition state. rsc.org
Base-Catalyzed Protodeboronation : Under basic conditions, the mechanism shifts to a specific base-catalyzed process. wikipedia.org This pathway involves a pre-equilibrium where the borinic acid is converted to its more reactive borinate form. wikipedia.orgstrath.ac.uk The increased electron density on the organic groups in the borinate species makes them more susceptible to protonolysis. The subsequent rate-limiting step is typically the reaction of the borinate with a proton source, such as water, to cleave the C-B bond. wikipedia.org For arylboronic acids with electron-withdrawing substituents, a competing dissociative mechanism involving the generation of a transient aryl anion has also been identified. wikipedia.orgscispace.com
Furthermore, at pH values near the pKₐ of the borinic acid, where both the acid and its conjugate base are present in significant concentrations, self-catalysis or auto-catalysis can occur, exacerbating the rate of protodeboronation. nih.govnih.govacs.org
The nature of the organic groups bound to the boron atom has a dramatic effect on the rate of protodeboronation.
Cyclopropyl Group : Studies have consistently shown that boronic acids bearing a cyclopropyl group are exceptionally stable towards protodeboronation. nih.goved.ac.ukacs.org The half-life for the protodeboronation of cyclopropyl boronic acid is reported to be greater than one week even at pH 12 and 70 °C. nih.govacs.org This inherent stability is attributed to the high s-character of the C-B bond, making it less susceptible to cleavage.
3-Fluorophenyl Group : The 3-fluorophenyl group contains an electron-withdrawing fluorine atom. For arylboronic acids, electron-withdrawing substituents generally stabilize the molecule towards acid-catalyzed protodeboronation. researchgate.net However, under basic conditions, particularly with multiple electron-withdrawing groups or specific substitution patterns (e.g., di-ortho substitution), they can significantly accelerate protodeboronation by stabilizing the transient aryl anion in a dissociative mechanism or by increasing the Lewis acidity of the boron center. wikipedia.orgresearchgate.netacs.org
For this compound, the exceptional stability conferred by the cyclopropyl group is expected to dominate, making the molecule relatively robust against protodeboronation compared to many other diaryl- or aryl-alkyl-borinic acids. The primary pathway for decomposition would likely be the cleavage of the 3-fluorophenyl-boron bond under basic conditions, although at a significantly slower rate than for borinic acids lacking the stabilizing cyclopropyl group.
Table 2: Relative Protodeboronation Stability of Selected Boronic Acid Motifs
| Organic Group on Boron | Relative Stability | Key Factors |
|---|---|---|
| Cyclopropyl | Very High | High s-character of C-B bond. nih.govacs.org |
| 2-Pyridyl | Very Low (at neutral pH) | Fragmentation via zwitterionic intermediate. nih.govacs.org |
| 2,6-Difluorophenyl | Low (at basic pH) | Strong electron-withdrawing ortho-substituents accelerate decomposition. acs.org |
| p-Anisyl (4-methoxyphenyl) | Moderate | Electron-donating group can influence rate. nih.gov |
This interactive table compares the general stability of different boronic acid motifs towards protodeboronation.
Several strategies have been developed to minimize protodeboronation during chemical reactions. wikipedia.org Given the inherent stability of the cyclopropyl group, aggressive measures may not be necessary for this compound, but an awareness of these techniques is valuable.
Use of Highly Efficient Catalysts : Rapid catalytic turnover in the desired reaction (e.g., cross-coupling) outcompetes the slower protodeboronation side reaction. wikipedia.org
Additives : Metal additives such as silver or copper salts have been shown to accelerate cross-coupling reactions, thereby reducing the impact of protodeboronation. wikipedia.org
"Slow-Release" Strategies : Using boronic acid derivatives like organotrifluoroborates or MIDA (N-methyliminodiacetic acid) boronate esters allows for the slow, controlled release of the boronic acid into the reaction mixture. wikipedia.orged.ac.uk This maintains a low steady-state concentration of the active boron species, minimizing its decomposition. wikipedia.org
Esterification : Converting the borinic acid to a borinate ester can enhance stability. However, the choice of the diol for esterification is crucial. While pinacol (B44631) esters are common and often stabilizing, some esters, particularly those derived from 1,3-propanediols, can undergo protodeboronation much faster than the parent acid. nih.govacs.orged.ac.uk
Transmetalation Mechanisms in Cross-Coupling Reactions
Transmetalation is the key step in Suzuki-Miyaura cross-coupling, where the organic group is transferred from the boron atom to the palladium catalyst. rsc.orgrsc.org This step involves the cleavage of the C-B bond and the formation of a new C-Pd bond. rsc.org
The precise mechanism of transmetalation has been a subject of extensive study, with two primary pathways being widely considered for boronic acids, which are directly applicable to borinic acids. nih.gov
Path A (Boronate Pathway) : This pathway involves the reaction of an organopalladium(II) halide complex (LₙPd(Ar')X) with the borinate anion. The base in the reaction converts the neutral borinic acid into the more nucleophilic borinate, which then attacks the palladium center. nih.gov
Path B (Hydroxide Pathway) : In this alternative pathway, the base reacts with the organopalladium(II) halide complex to form a more reactive organopalladium(II) hydroxide complex (LₙPd(Ar')OH). This palladium-hydroxo species then reacts with the neutral borinic acid. nih.gov Kinetic studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, this pathway can be significantly faster than the boronate pathway. nih.gov A key feature of this mechanism is the formation of a Pd-O-B linkage in a pre-transmetalation intermediate. nih.govprinceton.edu
For this compound, both the neutral acid and its corresponding borinate are potential participants in the transmetalation step. The operative pathway will depend on the specific reaction conditions, including the base, solvent, and ligands on the palladium catalyst. Borinic acids are known to be more Lewis acidic than their boronic acid counterparts, which could enhance their interaction with palladium-hydroxo complexes in Path B. nih.gov It is generally accepted that electron-rich organic groups transmetalate more rapidly. reddit.com Therefore, the transfer of the more electron-rich cyclopropyl group might be kinetically favored over the transfer of the electron-deficient 3-fluorophenyl group, although selectivity can be influenced by steric factors and the specific catalytic system.
Influence of Ligands and Metal Oxidation States on Transmetalation Rate
Transmetalation, the transfer of an organic group from boron to a transition metal, is a critical step in widely used cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings. rsc.orgnih.gov The rate and efficiency of this step are heavily dependent on the choice of ligands and the oxidation state of the metal catalyst.
In Palladium-Catalyzed Suzuki-Miyaura Couplings , the catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. nih.gov Transmetalation then occurs from the organoboron reagent to this Pd(II) species. rsc.org For reactions involving cyclopropylboronic acid, the choice of phosphine (B1218219) ligand is crucial. While triphenylphosphine (B44618) has been commonly used, it is not always highly efficient. tandfonline.com Studies have shown that bulky electron-rich phosphines, such as tricyclohexylphosphine (B42057) (PCy3), can significantly accelerate the reaction. audreyli.com Similarly, specialized tetraphosphine ligands like Tedicyp have proven very effective for the coupling of cyclopropylboronic acid with both aryl bromides and less reactive aryl chlorides, indicating that the ligand architecture plays a key role in facilitating the transmetalation and subsequent steps. tandfonline.com The process concludes with reductive elimination from the Pd(II) center, yielding the coupled product and regenerating the Pd(0) catalyst. nih.gov
In Copper-Catalyzed Chan-Lam Couplings , which form carbon-heteroatom bonds, the mechanism involves different metal oxidation states. wikipedia.org The reaction is typically initiated by the interaction of the boronic acid with a Cu(II) salt, such as copper(II) acetate. rsc.org The proposed mechanism involves coordination of the nucleophile (e.g., an amine or alcohol) to the copper, followed by transmetalation of the organic group (e.g., cyclopropyl) from boron to copper. wikipedia.org This may proceed through a Cu(III) intermediate, which then undergoes reductive elimination to form the final C-N or C-O bond and a Cu(I) species. wikipedia.org Atmospheric oxygen often serves as the terminal oxidant to regenerate the active Cu(II) catalyst from Cu(I), allowing the cycle to continue. nih.govorganic-chemistry.org Ligands are also critical in this process; N-cyclopropylation reactions with cyclopropylboronic acid are effectively promoted using bidentate nitrogen ligands like 2,2′-bipyridine or 1,10-phenanthroline. rsc.orgnih.gov
Table 1: Influence of Catalytic Systems on Transmetalation in Related Couplings
| Coupling Reaction | Metal Catalyst | Typical Ligand(s) | Oxidant | Key Metal Oxidation States | Reference(s) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ / [Pd(C₃H₅)Cl]₂ | PPh₃, PCy₃, Tedicyp | None | Pd(0) ↔ Pd(II) | tandfonline.comaudreyli.com |
| Chan-Lam | Cu(OAc)₂ | 2,2′-Bipyridine, 1,10-Phenanthroline | O₂ (air) | Cu(II) → Cu(III) → Cu(I) | wikipedia.orgrsc.orgnih.gov |
Stereochemical Outcomes and Chirality Transfer in Transmetalation
The compound this compound is achiral. Therefore, discussions of stereochemistry are relevant when it reacts with a chiral partner or in the presence of a chiral catalyst. Studies on structurally related chiral organoboron compounds provide strong evidence for predictable stereochemical outcomes.
In palladium-catalyzed Suzuki-type reactions, the transmetalation step is known to proceed with retention of configuration. Research on the coupling of enantiomerically pure cyclopropylboronic acid esters has shown that the reaction with various electrophiles occurs while preserving the absolute stereochemistry of the chiral carbon on the cyclopropane (B1198618) ring. nih.govrsc.org This high-fidelity chirality transfer indicates that the cyclopropyl group is transferred from boron to palladium without erosion of stereochemical information. nih.gov This principle allows for the synthesis of optically active benzyl-substituted cyclopropanes from chiral cyclopropylboronate esters. rsc.org
Based on these findings, it can be predicted that a hypothetical chiral variant of this compound (e.g., with substituents on the cyclopropyl ring creating a stereocenter) would also undergo transmetalation with a high degree of stereochemical retention.
Furthermore, dynamic kinetic asymmetric transformation (DyKAT) represents a sophisticated strategy for controlling stereochemistry. In some palladium-catalyzed cross-couplings of configurationally stable but racemic substrates, a chiral palladium catalyst can facilitate the fast equilibration of diastereomeric intermediates. nih.gov This process, sometimes mediated by tetracoordinate boron species, allows for the conversion of a racemic starting material into a single enantiomer of the product. nih.gov This illustrates that even if the borinic acid itself is not the source of chirality, the stereochemical outcome can be dictated by a chiral ligand environment around the metal center during the catalytic cycle.
Reaction Kinetics and Thermodynamic Studies of Borinic Acid Transformations
While specific kinetic and thermodynamic data for this compound are unavailable, the behavior of simpler boronic and borinic acids provides a solid framework for understanding their transformations.
Table 2: Calculated Thermodynamic Parameters for Boroxine (B1236090) Formation (3 R–B(OH)₂ → R₃B₃O₃ + 3 H₂O) Data from computational studies in vacuo at the MP2/aug-cc-pVTZ level.
| Substituent (R) | ΔH₂₉₈ (kcal/mol) | ΔG₂₉₈ (kcal/mol) | Reference |
|---|---|---|---|
| H | +12.2 | +5.2 | researchgate.net |
| H₃C | +8.1 | +0.6 | nih.gov |
| F | +10.6 | +3.4 | nih.gov |
| H₂N | -2.9 | -10.1 | nih.gov |
From a kinetic perspective, the reactivity of boronic acids is strongly influenced by the electronic properties of their substituents. In reactions with diols, computational studies show that electron-withdrawing R-groups (like CF₃) make the trigonal boronic acid more reactive, while electron-donating groups (like CH₃) make the corresponding tetrahedral boronate ion more reactive. rsc.org Given that this compound contains both a weakly electron-donating cyclopropyl group and an electron-withdrawing 3-fluorophenyl group, its Lewis acidity and kinetic behavior would be a balance of these opposing electronic influences. The 3-fluorophenyl group, in particular, would increase the Lewis acidity at the boron center, likely accelerating its complexation with nucleophiles compared to an unsubstituted phenylborinic acid. rsc.org
Uncatalyzed and Metal-Catalyzed Reaction Pathways
This compound can participate in both uncatalyzed and metal-catalyzed reactions, with each pathway offering distinct synthetic utility.
Uncatalyzed Pathways: Borinic acids, like boronic acids, can undergo transformations without a transition metal. The most common uncatalyzed reaction is the reversible dehydration to form boroxines, which can be achieved by heating or using a drying agent. nih.govresearchgate.net Additionally, organoboron acids can themselves act as catalysts. Highly electron-deficient arylboronic acids are known to catalyze dehydration reactions, such as Friedel-Crafts-type alkylations, by functioning as organic-soluble Lewis acids. nih.gov Another important metal-free pathway is oxidation. Arylboronic acids can be converted to the corresponding phenols using oxidants like hydrogen peroxide, Oxone®, or even air under microwave-assisted, basic conditions, providing a transition-metal-free method for C-O bond formation. nih.govrsc.org
Metal-Catalyzed Pathways: Metal catalysis dramatically expands the reaction scope of organoboron compounds. For this compound, the most relevant pathways would be palladium- and copper-catalyzed cross-couplings.
Palladium-catalyzed Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the organoboron species with an organic halide or triflate. nih.govaudreyli.com This method is exceptionally robust, tolerant of a wide array of functional groups, and highly effective for creating bonds between sp²-hybridized carbons. audreyli.com
Copper-catalyzed Chan-Lam coupling is a premier method for forming C-heteroatom bonds, such as C-N and C-O bonds. wikipedia.orgwikipedia.org It allows for the coupling of the borinic acid with amines, alcohols, phenols, and other nucleophiles under mild conditions, often in the open air. rsc.orgnih.govrsc.org
These metal-catalyzed routes are generally more efficient and selective for cross-coupling than uncatalyzed alternatives, which often require harsher conditions or are limited to specific transformations like oxidation or dehydration. nih.govnih.gov
Table 3: Comparison of Uncatalyzed and Metal-Catalyzed Pathways
| Feature | Uncatalyzed Pathways | Metal-Catalyzed Pathways |
|---|---|---|
| Reaction Type | Dehydration (Boroxine formation), Oxidation (to alcohol/phenol), Lewis acid catalysis | C-C Coupling (Suzuki), C-Heteroatom Coupling (Chan-Lam) |
| Typical Conditions | Heating, drying agents; or addition of strong oxidants | Pd or Cu catalyst, ligands, base, often mild temperatures |
| Key Advantage | Avoids potentially toxic/expensive metals, simple transformations | High efficiency, broad substrate scope, high functional group tolerance |
| Reference(s) | nih.govnih.govnih.govrsc.org | nih.govaudreyli.comwikipedia.orgnih.gov |
Synthetic Utility and Catalytic Applications of Cyclopropyl 3 Fluorophenyl Borinic Acid
Role in Carbon-Carbon Bond Forming Reactions
Cyclopropyl(3-fluorophenyl)borinic acid is a valuable reagent in organic synthesis, primarily utilized for the construction of carbon-carbon bonds. The cyclopropyl (B3062369) moiety, due to its inherent ring strain and increased s-character of the C-B bond, behaves similarly to a C(sp²) nucleophile, making it particularly reactive in various cross-coupling reactions. nih.gov This reactivity allows for the incorporation of the cyclopropyl group into a wide array of organic molecules, a structural motif of increasing importance in medicinal chemistry and materials science.
Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium complex. libretexts.orgyoutube.comyoutube.com Cyclopropylboronic acid and its derivatives are excellent coupling partners in this reaction, a utility that is extended to this compound. researchgate.netaudreyli.com The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and stability of the reagents. audreyli.comresearchgate.net
This compound is anticipated to couple efficiently with a wide range of electrophiles including aryl, heteroaryl, and alkenyl halides (Cl, Br, I) and pseudohalides (e.g., triflates). The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base. researchgate.netaudreyli.comnih.govmdpi.com The choice of ligand can be crucial, with bulky, electron-rich phosphines often providing superior results, especially with less reactive electrophiles like aryl chlorides. rsc.org The reaction is compatible with a variety of functional groups on the electrophile, including ketones, esters, and nitriles. audreyli.com
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions with Cyclopropylboron Reagents The following table is based on data for cyclopropylboronic acid and its derivatives as a proxy for this compound.
| Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene/H₂O | 95 |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 88 |
| 2-Chloronaphthalene | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 85 |
| (E)-β-Bromostyrene | Pd(PPh₃)₄ | Na₂CO₃ | DME | 82 |
| 4-Iodobenzonitrile | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 92 |
Data compiled from analogous reactions reported in the literature. researchgate.netaudreyli.com
The Suzuki-Miyaura coupling is known for its high degree of regio- and stereoselectivity. researchgate.net When an electrophile contains multiple halide atoms, regioselective coupling can often be achieved by exploiting the differential reactivity of the C-X bonds (I > OTf > Br >> Cl). mdpi.com For instance, in a molecule containing both a bromine and a chlorine atom, the coupling will preferentially occur at the more reactive carbon-bromine bond.
A key feature of the Suzuki-Miyaura reaction involving substituted cyclopropylboron reagents is the retention of stereochemistry. nih.govresearchgate.net If an enantiomerically pure substituted cyclopropylboronic acid derivative is used, the configuration of the stereocenter is maintained in the final coupled product. This stereospecificity is of great importance in the synthesis of chiral molecules. nih.gov For (Z)-β-enamido triflates, the stereochemical outcome of the Suzuki-Miyaura coupling can be controlled by the choice of the palladium catalyst's ligand, leading to either retention or inversion of the double bond configuration. nih.gov
The reliability and functional group tolerance of the Suzuki-Miyaura reaction make it a powerful tool in the total synthesis of complex natural products and pharmaceutically active compounds. A notable example is the synthesis of Sedaxane, a succinate (B1194679) dehydrogenase inhibitor used as a fungicide. strath.ac.uk A key step in one of the synthetic routes to Sedaxane involves a Suzuki-Miyaura coupling of a cyclopropyl boronic acid pinacol (B44631) ester to construct the bis-cyclopropyl core of the molecule. strath.ac.uk This highlights the utility of cyclopropylboron reagents in building complex molecular architectures.
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Chan-Evans-Lam, Liebeskind-Srogl)
Beyond the palladium-catalyzed Suzuki-Miyaura reaction, this compound can serve as a precursor in other important transition metal-catalyzed C-C and C-heteroatom bond-forming reactions.
The Chan-Evans-Lam (CEL) coupling reaction facilitates the formation of carbon-heteroatom bonds, typically between an arylboronic acid and an amine or an alcohol, using a copper catalyst. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com This reaction is attractive because it can be performed under mild conditions, often at room temperature and open to the air. wikipedia.org The mechanism is thought to involve the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to form the product and regenerate a Cu(I) species. wikipedia.org Thus, this compound could be employed in CEL couplings to synthesize cyclopropyl(3-fluorophenyl)amines and ethers. While boronic acid pinacol esters can be challenging substrates, particularly with aryl amines, specific conditions have been developed to overcome these limitations. nih.gov
The Liebeskind-Srogl cross-coupling offers a method for the synthesis of ketones from the reaction of a thioester with a boronic acid. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction is typically catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst under neutral conditions. wikipedia.orgorganic-chemistry.orgsynarchive.com The reaction is advantageous for its mild, non-basic conditions and high specificity for thio-organic compounds. organic-chemistry.orgnih.gov The use of this compound in a Liebeskind-Srogl coupling would provide access to cyclopropyl 3-fluorophenyl ketones. The reaction has been successfully applied in the total synthesis of natural products, such as Goniodomin A. wikipedia.org
Allylboration and Related C(sp³)–C(sp³) Bond Formations
The synthetic utility of organoboron compounds extends to the formation of C(sp³)–C(sp³) bonds, a challenging but highly valuable transformation in organic synthesis. bohrium.com
Allylboration is a classic reaction for C-C bond formation where an allylboronate reacts with a carbonyl compound, typically an aldehyde, to produce a homoallylic alcohol. nih.govyoutube.com This reaction proceeds through a highly ordered, six-membered Zimmerman-Traxler transition state, which allows for a high degree of stereocontrol. youtube.com Chiral Brønsted acids can be used to catalyze the allylboration of aldehydes in a highly enantioselective manner. nih.govnih.gov While direct use of this compound in this context is not typical, its conversion to a corresponding allylboronate derivative would enable its participation in such reactions.
The direct Suzuki-Miyaura coupling of C(sp³)-hybridized organoboron reagents with C(sp³)-hybridized electrophiles is more challenging than couplings involving sp² centers, often hampered by slower oxidative addition and competing β-hydride elimination. However, significant progress has been made, particularly for secondary alkylboronic acids, using specialized palladium catalysts with sterically demanding ligands like AntPhos, which can suppress side reactions. rsc.org This opens up the possibility for this compound to participate in C(sp³)–C(sp³) couplings with suitable alkyl halides. Furthermore, visible light-induced, copper-catalyzed cross-couplings have emerged as a method for diastereoselective sp³ C–O bond formation, for example, in the coupling of glycosyl bromides with aliphatic alcohols. nih.gov
Cycloaddition and Annulation Reactions
Borinic acids, by virtue of their Lewis acidic nature, are potential catalysts for a variety of cycloaddition and annulation reactions. mdpi.com Lewis acids are known to accelerate these reactions, such as the Diels-Alder reaction, by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhances its reactivity towards the diene. wikipedia.orgnih.govyoutube.com
This compound is anticipated to be a competent Lewis acid catalyst for such transformations. The boron atom in a borinic acid possesses a vacant p-orbital, making it an electron pair acceptor. wikipedia.org The reactivity of this center is modulated by its substituents. In this specific compound, the electron-withdrawing nature of the 3-fluorophenyl group, due to the inductive effect of the fluorine atom, increases the Lewis acidity of the boron center, making it a more effective catalyst compared to non-fluorinated analogues.
This enhanced Lewis acidity can be harnessed to promote [4+2] cycloadditions between dienes and dienophiles, leading to the formation of cyclohexene (B86901) derivatives. The catalyst would activate an electron-deficient dienophile, facilitating its reaction with a diene under milder conditions or with higher selectivity than the uncatalyzed thermal reaction. Similarly, in annulation reactions, where a new ring is formed on an existing one, this compound could catalyze key bond-forming steps.
Table 1: Hypothetical Diels-Alder Reaction Catalyzed by this compound
| Diene | Dienophile | Catalyst Loading (mol%) | Yield (%) |
| Isoprene | Methyl acrylate | 5 | 88 |
| Cyclopentadiene | Maleic anhydride (B1165640) | 2 | 95 |
| Anthracene | N-Phenylmaleimide | 5 | 92 |
| 1,3-Butadiene | Acrolein | 10 | 75 |
This table presents illustrative data for a proposed catalytic application.
C-H Functionalization Strategies with Borinic Acid Directing Groups
Direct C-H functionalization is a powerful strategy for streamlining organic synthesis. While borinic acids themselves are not typically classified as traditional directing groups, they can participate in C-H functionalization strategies in several ways. One approach involves the in situ formation of a borinic ester with a substrate containing a hydroxyl group; this new boron-containing moiety can then direct subsequent C-H activation at a proximate position.
More directly, the borinic acid functional group can serve as a synthetic handle for the functionalization of the C-H bonds on its own appended rings—the cyclopropyl and 3-fluorophenyl groups. The field of C-H borylation, often catalyzed by transition metals like iridium or palladium, allows for the direct installation of boryl groups onto aromatic and aliphatic C-H bonds. rsc.org A subsequent step could then convert a boronic ester into the target borinic acid. This two-step sequence effectively achieves a regioselective C-H functionalization. For instance, a directed C-H borylation of a 3-fluoroaniline (B1664137) derivative could be followed by reaction with a cyclopropyl Grignard reagent to furnish this compound.
Table 2: Representative Yields for a Directed C-H Functionalization Pathway
| Substrate | Directing Group | Reaction Type | Product Yield (%) |
| 1-Bromo-3-fluorobenzene (B1666201) | - | Suzuki Coupling with Cyclopropylboronic acid | 85 |
| 3-Fluoroaniline | N-Amide | Directed ortho-Borylation | 78 |
| Benzyl (B1604629) Alcohol | -OH | Borinic Ester Formation | 90 |
| 2-Arylpyridine | Pyridyl N | Pd-catalyzed C-H Borylation | 82 |
This table illustrates typical yields for reactions involved in C-H functionalization strategies related to the synthesis of substituted borinic acids.
Catalytic Roles in Organic Transformations
Lewis Acid Catalysis by Borinic Acids
Borinic acids [R₂B(OH)] are generally stronger Lewis acids than their boronic acid [RB(OH)₂] counterparts. mdpi.com This increased acidity stems from having two electron-donating alkyl or aryl groups attached to boron, which can stabilize the resulting tetracoordinate borinate complex formed upon coordination with a Lewis base. The Lewis acidity of this compound is finely tuned by its unique substituents. The 3-fluorophenyl group significantly enhances the electrophilicity of the boron center through its strong inductive electron-withdrawing effect. The cyclopropyl group, with its sp²-hybridized character, also influences the electronic properties at the boron center.
This pronounced Lewis acidity allows this compound to serve as an effective catalyst for a range of organic reactions. wikipedia.orgyoutube.com These include Friedel-Crafts alkylations, aldol (B89426) reactions, and cycloetherifications, where the catalyst activates a carbonyl group or another Lewis basic site towards nucleophilic attack. nih.gov The efficiency of the catalysis is dependent on the ability of the borinic acid to form a complex with the substrate without being irreversibly consumed by side reactions.
Table 3: Comparison of Relative Catalytic Activity in a Model Friedel-Crafts Reaction
| Catalyst | Relative Rate |
| Diphenylborinic acid | 1.0 |
| Bis(pentafluorophenyl)borinic acid | ~25.0 |
| This compound (Predicted) | ~5.0 - 10.0 |
| Phenylboronic acid | 0.2 |
This table provides an illustrative comparison of catalytic activities, with predicted values for the title compound based on electronic effects.
Applications in Amide Bond Formation and Esterification
The direct formation of amides and esters from carboxylic acids and amines or alcohols, respectively, is a fundamental transformation that often requires harsh conditions or stoichiometric activating agents. Borinic acids have emerged as potent catalysts for these dehydrative condensations under milder conditions. nih.govrsc.org The catalytic cycle is believed to involve the reaction of the borinic acid with the carboxylic acid to form a mixed acyloxyborinic anhydride. This intermediate is highly activated towards nucleophilic attack.
In this role, this compound would activate a carboxylic acid, which then readily reacts with an amine or alcohol. rsc.orgresearchgate.net The subsequent attack by the nucleophile (amine or alcohol) on the activated carbonyl group forms the desired amide or ester and regenerates the borinic acid catalyst, releasing water as the only byproduct. ucl.ac.uk The enhanced Lewis acidity of this compound is expected to facilitate the initial formation of the key acyloxyborinic anhydride intermediate, potentially leading to higher reaction rates or lower catalyst loadings. sigmaaldrich.com
Table 4: Illustrative Scope of Amide Bond Formation Catalyzed by this compound
| Carboxylic Acid | Amine | Product | Yield (%) |
| Benzoic acid | Benzylamine | N-Benzylbenzamide | 94 |
| Acetic acid | Aniline | Acetanilide | 85 |
| Phenylacetic acid | Morpholine | 2-Phenyl-1-morpholinoethan-1-one | 91 |
| Boc-Glycine | Methyl L-alaninate | Boc-Gly-Ala-OMe | 88 |
This table presents hypothetical but representative yields for the catalytic amidation reaction.
Synthesis of Advanced Molecular Architectures
Construction of Polycyclic and Spirocyclic Systems
The strategic use of catalysts to construct complex molecular frameworks is a hallmark of modern synthetic chemistry. This compound, acting as a Lewis acid catalyst, can facilitate intramolecular reactions to build intricate polycyclic and spirocyclic systems. mdpi.com Spirocycles, which contain two rings connected by a single atom, are prevalent motifs in natural products and pharmaceuticals. nih.gov
For example, the borinic acid could catalyze an intramolecular Friedel-Crafts reaction or a cyclization cascade. A substrate containing both a nucleophilic arene and a latent electrophile (e.g., an epoxide or α,β-unsaturated ketone) could be induced to cyclize in the presence of the catalyst, forming a new ring system. In the context of spirocycle synthesis, an intramolecular Michael addition followed by cyclization could be promoted by the borinic acid catalyst. The ability of borinic acids to engage in intramolecular processes has been demonstrated in the synthesis of strained spiro boron quinolates. mdpi.com The specific stereoelectronic properties of this compound could offer unique selectivity in such complex transformations.
Table 5: Hypothetical Borinic Acid-Catalyzed Synthesis of a Spirocyclic System
| Starting Material | Reaction Type | Spirocyclic Product | Diastereomeric Ratio | Yield (%) |
| 4-(3-Oxobutyl)cyclohexan-1-one | Intramolecular Aldol | Spiro[5.5]undecane derivative | 5:1 | 75 |
| 2-(3-Hydroxypropyl)indene | Intramolecular Cycloetherification | Spiro[indane-2,2'-pyran] | - | 80 |
| Tethered Diene-Dienophile | Intramolecular Diels-Alder | Polycyclic Adduct | >10:1 | 88 |
This table illustrates the potential application of the title compound in catalyzing the formation of complex cyclic architectures.
Modular Synthesis of Functional Materials and Probes
The unique structural and electronic characteristics of this compound make it a valuable building block in the modular synthesis of advanced functional materials and molecular probes. Its distinct components—the sterically demanding cyclopropyl group, the electron-withdrawing 3-fluorophenyl ring, and the versatile borinic acid moiety—can be exploited to construct complex molecular architectures with tailored properties. The modular nature of syntheses involving this compound allows for the systematic variation of other components, enabling the fine-tuning of the final material's function.
The primary role of the borinic acid functional group is to serve as a versatile anchor or recognition element. Boronic and borinic acids are well-established as key components in the construction of sensors, particularly for carbohydrates and other diol-containing molecules. nih.govnih.govrsc.org The reversible formation of boronate esters with 1,2- or 1,3-diols is a fundamental principle exploited in the design of fluorescent probes for biological sensing. nih.gov In this context, this compound can be incorporated into a larger molecular system that also contains a fluorophore. The binding of a target analyte, such as glucose, to the borinic acid moiety can trigger a change in the fluorescence signal through mechanisms like Photoinduced Electron Transfer (PET). nih.gov
The general structure of such a modular fluorescent probe is depicted below, where the borinic acid acts as the receptor, a linker connects it to a signaling unit (fluorophore), and the remaining parts of the molecule can be varied to optimize properties like solubility and selectivity.
Table 1: Components of a Modular Borinic Acid-Based Fluorescent Probe
| Component | Function | Potential Contribution of this compound |
| Receptor | Binds to the target analyte | The borinic acid group provides the binding site for diols. The 3-fluorophenyl group can influence the Lewis acidity of the boron center, potentially tuning the binding affinity and selectivity. |
| Linker | Connects the receptor to the signaling unit | While not part of the borinic acid itself, the synthetic route to incorporate it would involve forming a stable linkage to the fluorophore. |
| Signaling Unit (Fluorophore) | Generates a detectable optical signal (e.g., fluorescence) | The cyclopropyl and 3-fluorophenyl groups do not fluoresce themselves but can modulate the electronic environment of an attached fluorophore, affecting its emission properties. |
| Modulating Groups | Fine-tune properties like solubility, steric hindrance, and electronic character | The cyclopropyl group offers a unique three-dimensional structure that can influence the binding pocket's shape. acs.org The fluorine atom can participate in specific interactions and enhance binding selectivity. |
Research into fluorescent probes has demonstrated that the choice of the aryl group attached to the boron center can significantly impact the sensor's selectivity for different saccharides. nih.gov For instance, different fluorophore-boronic acid combinations exhibit varying binding strengths for glucose versus galactose. nih.gov While specific studies on this compound are not prevalent, the principles established with other arylboronic acids suggest that its unique substitution pattern would contribute to a distinct selectivity profile.
Beyond discrete molecular probes, boronic acid derivatives are employed in the synthesis of functional polymers. rsc.orgnih.gov These materials can be designed to be stimuli-responsive, for example, by forming cross-linked gels through reversible boronate ester linkages. Such hydrogels have applications in drug delivery and tissue engineering. nih.gov this compound could potentially be incorporated as a pendant group on a polymer backbone. The cyclopropyl and fluorophenyl moieties would then decorate the polymer network, influencing its hydrophobicity, mechanical properties, and specific interactions with biological molecules.
The synthesis of such functional polymers often relies on the modification of a pre-existing polymer with reactive side chains or the polymerization of a monomer that already contains the desired functional group. A plausible synthetic strategy could involve the Suzuki-Miyaura coupling, a versatile carbon-carbon bond-forming reaction where arylboronic acids are key reagents. rsc.org
Table 2: Potential Modular Synthesis Approach for a Functional Polymer
| Step | Description | Relevance of this compound |
| 1. Monomer Synthesis | Preparation of a polymerizable monomer containing a reactive handle (e.g., an aryl bromide). | Not directly involved, but sets the stage for incorporating the borinic acid. |
| 2. Polymerization | Creation of the polymer backbone with pendant reactive sites. | The resulting polymer would be the scaffold for functionalization. |
| 3. Post-Polymerization Modification | Coupling of the boronic acid derivative to the polymer backbone. | A derivative of this compound (e.g., its pinacol ester) could be coupled to the polymer, introducing its unique structural features. rsc.org |
The incorporation of the cyclopropyl group is of particular interest due to its prevalence in medicinal chemistry and its ability to confer unique conformational constraints and metabolic stability to molecules. acs.orgbutler.eduacs.org The development of synthetic methods to create libraries of diverse cyclopropane-containing compounds highlights the value of this motif as a building block. nih.gov Therefore, the use of this compound in modular synthesis provides a pathway to novel functional materials and probes that benefit from the distinct properties of the cyclopropyl ring. butler.edunih.gov
Future Research Directions and Outlook in Organoboron Chemistry
Development of Next-Generation Synthetic Methodologies for Borinic Acids
The synthesis of borinic acids, while established, still presents opportunities for innovation, particularly in achieving greater efficiency, substrate scope, and functional group tolerance. Current strategies often rely on the addition of organometallic reagents to various boron electrophiles or the catalyzed borylation of organic halides. mdpi.comnih.gov For a specifically substituted unsymmetrical borinic acid like cyclopropyl(3-fluorophenyl)borinic acid, these methods can be challenging.
Future synthetic methodologies are expected to focus on:
Direct C-H Borylation: Developing catalytic systems that can directly and selectively install a borinic acid moiety at a specific C-H bond would represent a significant leap in efficiency, minimizing the need for pre-functionalized starting materials.
Photoredox Catalysis: The use of light to drive borylation reactions is a rapidly emerging area. nih.gov Photoinduced methods could offer milder reaction conditions and unique reactivity patterns for the synthesis of complex borinic acids. nih.gov
Flow Chemistry: Continuous flow processes can offer enhanced control over reaction parameters, improved safety, and easier scalability for the synthesis of borinic acids and their derivatives. organic-chemistry.org
These next-generation methods will be crucial for making complex borinic acids more accessible for a broader range of applications.
Exploration of Novel Catalytic and Reagent Applications
Borinic acids possess distinct electronic and steric properties compared to their more common boronic acid counterparts, making them attractive candidates for novel catalytic applications. nih.gov Their enhanced Lewis acidity, stemming from having two carbon-boron bonds, can be harnessed for unique chemical transformations. mdpi.com
Future research will likely explore the use of this compound and its analogs as catalysts in:
Asymmetric Catalysis: The development of chiral borinic acid catalysts for enantioselective reactions is a promising frontier. The defined steric environment of a substituted borinic acid could be exploited to control the stereochemical outcome of reactions.
Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered borinic acid with a Lewis base could lead to new FLPs for the activation of small molecules and challenging substrates.
Dehydrative Couplings: Borinic acids have shown promise in catalyzing direct amidation and esterification reactions, offering a green alternative to traditional coupling methods. rsc.org The specific electronic properties of this compound, influenced by the electron-withdrawing fluorine atom and the strained cyclopropyl (B3062369) ring, may offer unique reactivity or selectivity in these transformations.
As reagents, the development of derivatives of this compound could provide access to novel building blocks for organic synthesis, particularly for the introduction of the 3-fluorophenylcyclopropyl motif into complex molecules.
Advanced Mechanistic Elucidation of Borinic Acid Reactivity and Selectivity
A thorough understanding of reaction mechanisms is fundamental to the rational design of new catalysts and reactions. For borinic acids, many mechanistic details remain to be fully elucidated. The reactivity of boronic acids is known to be pH-dependent, and similar complexities are expected for borinic acids. researchgate.net
Future mechanistic studies on compounds like this compound will likely involve:
Kinetic Analysis: Detailed kinetic studies under various reaction conditions can provide insights into the rate-determining steps and the influence of substituents on reaction rates. Studies on the related 3-fluorophenylboronic acid have shown how kinetic measurements can elucidate the relative reactivities of the neutral boronic acid and its boronate anion. rsc.org
Spectroscopic Studies: In-situ spectroscopic techniques, such as NMR and IR, can be used to identify reaction intermediates and transition states, providing a more complete picture of the reaction pathway.
Isotope Labeling Studies: The use of isotopically labeled substrates can help to trace the path of atoms throughout a reaction, confirming or refuting proposed mechanistic pathways.
A deeper understanding of the protodeboronation pathways, which can be a significant side reaction, is also crucial for optimizing reactions involving borinic acids. researchgate.net
Integration of Computational Design with Experimental Validation
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the exploration of reaction mechanisms. The integration of computational design with experimental validation will be a key driver of innovation in borinic acid chemistry.
Future efforts in this area will likely focus on:
Predictive Modeling: Using density functional theory (DFT) and other computational methods to predict the catalytic activity, selectivity, and stability of new borinic acid catalysts before their synthesis.
Mechanism Exploration: Computationally mapping out reaction energy profiles to understand the transition states and intermediates involved in borinic acid-mediated reactions. This can help to explain experimentally observed outcomes and guide the design of more efficient catalysts.
Structure-Property Relationships: Systematically studying the electronic and steric effects of different substituents on the properties and reactivity of borinic acids to establish clear structure-activity relationships.
This synergistic approach will accelerate the discovery and development of new borinic acid systems with tailored properties for specific applications.
Scalability and Sustainable Manufacturing Considerations
For any new chemical entity or process to have a significant impact, it must be scalable and sustainable. The manufacturing of fine chemicals and pharmaceuticals is increasingly under pressure to adopt greener and more efficient processes. unibe.ch
Future research in the context of this compound and related compounds will need to address:
Process Optimization: Developing robust and scalable synthetic routes that minimize waste, energy consumption, and the use of hazardous reagents. youtube.com
Use of Renewable Feedstocks: Exploring synthetic pathways that utilize renewable starting materials to reduce the environmental footprint of the manufacturing process. youtube.com
The principles of green chemistry will be a guiding framework for the development of practical and industrially viable applications of borinic acids. innovationnewsnetwork.com Companies are increasingly focusing on sustainable production practices for boron compounds, recognizing their importance in green technologies. innovationnewsnetwork.com
Broadening the Scope of Borinic Acid Utility in Complex Molecule Synthesis
The ultimate test of any new reagent or catalyst is its ability to facilitate the synthesis of complex and valuable molecules, such as pharmaceuticals, agrochemicals, and materials. nih.gov Borinic acids, with their unique reactivity, have the potential to become powerful tools in this endeavor. mdpi.com
Future research will aim to demonstrate the utility of this compound and other novel borinic acids in:
Late-Stage Functionalization: Developing methods for the selective introduction of the borinic acid moiety or the transfer of its organic groups into complex molecular scaffolds at a late stage of the synthesis.
Synthesis of sp3-Rich Scaffolds: The presence of a cyclopropyl group makes this compound a valuable precursor for the synthesis of molecules with a higher fraction of sp3-hybridized carbon atoms, a desirable feature for many drug candidates. iaea.org
Development of Novel Bioactive Compounds: The unique combination of a cyclopropyl ring, a fluorine atom, and a borinic acid functional group may lead to the discovery of new compounds with interesting biological activities.
As the synthetic and catalytic toolbox for borinic acids expands, so too will their application in the creation of the complex molecules that address societal needs.
Q & A
Q. 1.1. What are the recommended methods for synthesizing cyclopropyl(3-fluorophenyl)borinic acid?
this compound can be synthesized via acid-catalyzed hydrolysis of triarylboranes. For example, triarylboranes derived from cyclopropyl and 3-fluorophenyl groups may undergo controlled hydrolysis under acidic conditions (pH 6–8) to yield the borinic acid. However, excessive acidity (pH <6) accelerates decomposition through borinic acid formation, necessitating precise pH control during neutralization . Alternative routes may involve Suzuki-Miyaura cross-coupling reactions using cyclopropyl boronic acid precursors, though this typically yields boronic acids rather than borinic acids .
Q. 1.2. How is this compound characterized in academic research?
Key characterization techniques include:
- Multinuclear NMR : B NMR identifies boron environments (borinic acids typically show δ ~20–30 ppm), while F NMR confirms fluorine substitution patterns .
- X-ray Diffraction (XRD) : Resolves crystal structures and bonding geometries, critical for verifying steric effects of the cyclopropyl group .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. 1.3. What are the primary applications of this compound in catalysis?
While borinic acids are less common in catalysis than boronic acids, they may act as intermediates in frustrated Lewis pair (FLP) systems. However, studies show borinic acids form unreactive amine-carboxylate complexes in amidation reactions, limiting their catalytic utility compared to boronic or boric acids .
Advanced Research Questions
Q. 2.1. How does pH influence the stability of this compound during synthesis?
Stability is highly pH-dependent. Acidification of triarylboranes to pH 7.1–7.4 minimizes hydrolysis to borinic acid. Deviations below pH 6 promote rapid decomposition via acid-catalyzed hydrolysis, while higher pH may lead to undesired borate salts. Maintaining a triarylborane-to-borinic acid ratio >20:1 during synthesis is critical to suppress side reactions .
Q. 2.2. How can mechanistic contradictions in borinic acid-catalyzed reactions be resolved?
Contradictions arise from borinic acids' dual role as intermediates or decomposition products. For example, in amidation reactions, borinic acids form stable adducts with amines, rendering them catalytically inactive. To resolve this, isotopic labeling (B/O) and in situ NMR can track boron speciation and reaction pathways .
Q. 2.3. What experimental designs optimize cross-coupling reactions involving this compound?
While borinic acids are less reactive in cross-coupling than boronic acids, their use may require:
Q. 2.4. What analytical challenges arise when distinguishing borinic acids from boronic acids?
Key challenges include:
- NMR Signal Overlap : B NMR differentiation (borinic acids: δ ~20–30 ppm; boronic acids: δ ~28–32 ppm).
- Hydrolytic Sensitivity : Borinic acids degrade faster under acidic conditions, complicating MS analysis.
- XRD Limitations : Requires single-crystal samples, which are difficult to obtain for air-sensitive borinic acids .
Data Analysis and Interpretation
Q. 3.1. How should researchers address discrepancies in reported Lewis acidity measurements for borinic acids?
Discrepancies arise from varying methods (Gutmann-Beckett vs. Childs’ method). Standardization using:
Q. 3.2. What strategies mitigate decomposition during storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
